molecular formula C15H14N2O2 B13354524 N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

Cat. No.: B13354524
M. Wt: 254.28 g/mol
InChI Key: RRDKSNZDBMQWIG-UHFFFAOYSA-N
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Description

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide is a Schiff base compound characterized by its azomethine (-CH=N-) group, which connects a 2-hydroxybenzaldehyde derivative to a 2-methylbenzamide group. This molecular structure is typical of push-pull systems that can exhibit intramolecular charge transfer, making this compound a promising candidate for exploration in nonlinear optics (NLO). Similar Schiff base compounds have been investigated for their significant NLO properties, including large hyperpolarizabilities, suggesting potential applications in the development of optical switches, sensors, and data storage technologies . In the realm of medicinal chemistry, the core structure of this compound lends itself to multifunctional research. Related benzamide derivatives have been strategically designed and evaluated as multitarget-directed ligands for complex neurodegenerative conditions, showing potential for monoamine oxidase B (MAO-B) inhibition and metal chelation . The presence of the hydroxyphenyl group suggests a capacity for iron chelation, which may be relevant for studies investigating oxidative stress . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems. It is exclusively intended for research purposes and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDKSNZDBMQWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-methylbenzamide

Scheme 1:

  • Combine nickel(II) acetate tetrahydrate (0.03 mmol), phosphite (19.5 mg, 0.03 mmol), and aryl bromide (3.0 mmol) with sodium methoxide (324 mg, 6.0 mmol) in a small round-bottom flask.
  • Add 1-bromobenzene (471.0 mg, 3.00 mmol) and N-methylformamide (531.6 mg, 9.0 mmol) to the mixture.
  • Seal the flask with a septum and place the resulting mixture in an oil bath at 110 °C for 10 hours.
  • Pour the reaction mixture into 20 ml of saturated aqueous ammonium chloride and extract the mixture (3 x 20 ml) with diethyl ether. Wash the combined ether extract with brine (60 ml).
  • Dry the combined ether extract over magnesium sulfate, filter, and remove the solvent under vacuum.
  • Purify the resulting crude product by flash chromatography on silica gel eluting with 70% ethyl acetate in hexane, and recrystallize the product from diethyl ether.

Scheme 2:

  • Treat a 0 °C solution of diisopropylamine (147 \$$ \mu \$$L, 1.05 mmol) in tetrahydrofuran (4 mL) with n-butyllithium (1.0 mmol) and stir the mixture for 15 minutes.
  • Add tributyltin hydride (255 \$$ \mu \$$L, 0.96 mmol) to the mixture and stir for an additional 15 minutes. Cool the solution of tributyltinlithium thus prepared to -40 °C.
  • Treat the mixture with N, N-dimethylbenzamide (0.8 mmol) and stir the reaction mixture at -40 °C for 4 hours.
  • Quench the mixture by adding pH 7.0 phosphate buffer solution (2 mL) and partition the mixture between pH 7.0 phosphate buffer solution and dichloromethane. Extract the aqueous layer with dichloromethane (10 mL).
  • Wash the combined organic phase with brine (15 mL), dry, and filter.
  • Concentrate the combined organic phase under reduced pressure and purify the residue by column chromatography (SiO2, ethyl acetate: hexane 1:15).

General Procedures for Benzamide Synthesis

General procedure C: amidation of benzoic acid derivatives

  • Dissolve the benzoic acid derivative (1.0 equiv.) in tetrahydrofuran (3.0 mL mmol$$^{-1}\$$), then add 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.2 equiv.) and N-methylmorpholine (3.0 equiv.).
  • Stir the mixture for 2 hours at room temperature.
  • Filter the precipitate and add ammonium hydroxide (9.0 mL mmol$$^{-1}\$$) to the filtrate. Stir the reaction mixture for 0.5 hours at room temperature and then filter.
  • Add 2 M sodium hydroxide (9.0 mL mmol$$^{-1}\$$) to the filtrate and extract the crude product with ethyl acetate (3 × 9.0 mL mmol$$^{-1}\$$). Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo.
  • Purify the resulting residue by flash column chromatography, eluting with 10% ethyl acetate in petroleum ether (40–60) to afford the benzamide product.

General Synthesis of Schiff Bases

  • Synthesize the starting Schiff bases such as 4-nitrobenzylidene-2-hydroxyaniline.
  • Reduce the nitro groups of the starting Schiff bases into their amino derivatives using sodium dithionite as a selective reductant.
  • Form the other imino groups by adding salicylaldehyde or 2-hydroxy-1-naphthaldehyde to the same solutions.
  • Confirm the structures of the diimine Schiff bases by elemental analyses, ESI-MS, FT-IR, $$^1$$H NMR, and $$^{13}$$C NMR spectroscopy.

Another method for synthesizing Schiff bases involves using sodium borohydride (2.0 equiv) that is added to a stirring suspension of the imino-compound (1.0 equiv) in methanol (20 mL) at room temperature. After 30 minutes the reaction mixture is poured on ice and the resulting suspension filtered to obtain a solid.

Synthesis of N-(2-[(2-hydroxyphenyl)methylidene]amino}phenyl)-N'-methylurea

  • Treat N-phenyl-N'-(2-nitrophenyl)urea (1.24g, 5 mmol) with 2-hydroxy benzaldehyde (1.38g, 5 mmol) in 25 ml of glacial acetic acid.
  • Reflux the mixture for 5 hrs.
  • The solid product was filtered off, washed with ice cold water, dried and recrystallized from ethanol to afford the product.

Analysis

The synthesized compound can be characterized and confirmed through various analytical techniques:

Data Table (Example)

Analytical Technique Expected Result
¹H NMR Signals corresponding to aromatic protons, methyl protons, imine proton, and hydroxyl proton
¹³C NMR Signals corresponding to aromatic carbons, methyl carbon, imine carbon, and carbonyl carbon
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Infrared Spectroscopy Peaks corresponding to N-H, C=O, C=N, and O-H stretches
Elemental Analysis % соответствие C, H, N теоретическим значениям

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for potential therapeutic applications, including antibacterial and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that can interfere with biological processes. For example, its antimicrobial activity may be due to its ability to chelate metal ions, disrupting essential metal-dependent enzymes in microorganisms. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Key Functional Groups Structural Differences vs. Target Compound
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Anthraquinone-linked benzamide Replaces Schiff base with anthraquinone moiety
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkylamide Lacks aromatic Schiff base; alkyl hydroxyl group
2-Hydroxy-N-(4-methylphenyl)benzamide Benzamide with ortho-hydroxy group No imine; hydroxyl directly on benzamide ring
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide Thioacetohydrazide-Schiff base hybrid Adds benzimidazole-thioether chain

Key Observations :

  • The target compound’s Schiff base distinguishes it from anthraquinone-linked (e.g., ) or alkyl-hydroxyl derivatives (e.g., ).
  • Compared to 2-hydroxybenzamides (e.g., ), the imine group introduces conjugation and metal-binding capabilities.

Comparison :

  • The acid chloride route is more efficient for benzamide synthesis than coupling agents.
  • Schiff base formation (as in the target compound) typically requires mild conditions but may need stabilization of the imine bond.
Spectroscopic Characterization

Key spectroscopic data for analogous compounds:

Compound IR (C=O/C=N stretches) ¹H-NMR (Key Shifts) Reference
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) δ 9.29 (d, J=8.7 Hz, anthraquinone H)
N-(2-Hydroxyethyl)-3-methylbenzamide 1680 cm⁻¹ (C=O) δ 1.30 (s, CH₃), 3.70 (m, CH₂-OH)
2-Hydroxy-N-(4-methylphenyl)benzamide 1645 cm⁻¹ (C=O), 3200 cm⁻¹ (OH) δ 12.1 (s, OH), 8.10 (d, J=8.0 Hz, Ar-H)

Target Compound Inferences :

  • Expected IR: C=O (~1660 cm⁻¹), C=N (~1600 cm⁻¹), and OH (~3200 cm⁻¹).
  • ¹H-NMR: Imine proton (δ ~8.3–8.5 ppm), hydroxyl proton (δ ~12 ppm), and methyl group (δ ~2.5 ppm).

Comparison :

  • The target compound’s imine and hydroxyl groups make it more versatile in coordination chemistry than non-Schiff base analogues.
  • Its stability under thermal conditions may differ from 2-hydroxybenzamides due to the conjugated imine system.

Biological Activity

N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide, often referred to as a Schiff base compound, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H15N2O2
  • Molecular Weight : Approximately 255.29 g/mol
  • Functional Groups : Contains an amine, hydroxyl, and an aromatic ring, which are crucial for its biological activity.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several Schiff bases, this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 100 to 200 µg/mL against tested microorganisms.
  • Activity Spectrum : Effective against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Bacterial StrainMIC (µg/mL)
E. coli100
S. aureus150
P. aeruginosa200

2. Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. It may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Interference with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Study: Anticancer Mechanism

In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to have an IC50 value of approximately 10 µM against MCF-7 cells, indicating significant cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Metal Ion Chelation : The compound can chelate metal ions, disrupting metal-dependent enzymes in microorganisms, which is crucial for its antimicrobial action.
  • Receptor Interaction : It may bind to specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains; MIC values between 100-200 µg/mL
AnticancerInduces apoptosis in cancer cell lines; IC50 ~10 µM against MCF-7 cells
MechanismMetal ion chelation; receptor interaction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves evaluating coupling agents (e.g., DCC, DMAP) and reaction conditions (solvent polarity, temperature). For example, adjusting stoichiometric ratios of 2-hydroxybenzaldehyde and 2-methylbenzamide precursors can minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability . Post-synthesis purification using column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixtures) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., imine proton at δ 8.5–9.0 ppm) and confirms aromatic substitution patterns .
  • FT-IR : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • XRD : Resolves crystal structure and hydrogen-bonding networks using software like SHELX .

Q. What structural features of this compound influence its reactivity in biological systems?

  • Methodological Answer : The imine (-CH=N-) and phenolic (-OH) groups enable pH-dependent tautomerism and metal chelation, critical for binding enzymes or receptors . Substituent effects (e.g., methyl at 2-position) can sterically hinder or enhance interactions with hydrophobic protein pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Systematic modifications (e.g., halogenation at the phenyl ring, substitution of the benzamide moiety) paired with computational docking (AutoDock Vina) predict binding affinities to targets like 5-HT2A receptors. In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) validate predictions .

Q. What strategies resolve contradictions in solubility and stability data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions arise from polymorphic forms or solvent-dependent tautomerism. Use dynamic light scattering (DLS) to assess aggregation and pH-solubility profiling (buffers from pH 2–12) to map stability. Accelerated stability studies (40°C/75% RH) identify degradation pathways via LC-MS .

Q. How can computational modeling elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) model ligand-enzyme interactions over time. QM/MM calculations (Gaussian) identify transition states for covalent binding. Pair with mutagenesis studies (e.g., alanine scanning) to validate critical binding residues .

Q. What experimental designs mitigate interference from metabolite byproducts during in vitro biological assays?

  • Methodological Answer : Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to block metabolic activation. Use LC-HRMS to track parent compound degradation and metabolite formation. Adjust cell culture media (e.g., reduced serum) to minimize nonspecific protein binding .

Methodological Considerations Table

Parameter Technique/Approach Key Evidence
Synthesis OptimizationCoupling agents (DCC/DMAP), HPLC monitoring
Structural AnalysisXRD with SHELX refinement
Bioactivity ScreeningEnzyme inhibition assays, docking studies
Stability ProfilingpH-solubility tests, LC-MS degradation analysis

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